molecular formula C8H4N2S2 B1592704 2-Mercaptobenzo[d]thiazole-6-carbonitrile CAS No. 315228-79-6

2-Mercaptobenzo[d]thiazole-6-carbonitrile

Cat. No. B1592704
M. Wt: 192.3 g/mol
InChI Key: XRIDVJQTZRUCDJ-UHFFFAOYSA-N
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Description

2-Mercaptobenzo[d]thiazole-6-carbonitrile (MBTC) is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields, such as biochemistry, organic chemistry, and pharmacology. MBTC is a colorless solid that can be synthesized from a variety of starting materials, including thiophene, benzothiazole, and carbonitrile. MBTC has a wide range of biochemical and physiological effects, which can be utilized for various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

2-Mercaptobenzo[d]thiazole-6-carbonitrile and its derivatives are central to various chemical syntheses, exhibiting a range of properties due to their unique molecular structure. In chemical research, these compounds have been explored for their ability to undergo reactions leading to novel heterocyclic compounds. For instance, reactions involving 2-mercaptobenzo[d]thiazole-6-carbonitrile derivatives have led to the synthesis of dimethyloxyluciferin derivatives, showcasing the compound's utility in developing molecules with potential industrial applications (Würfel et al., 2013).

Antimicrobial Activity

2-Mercaptobenzo[d]thiazole-6-carbonitrile derivatives have been synthesized and tested for their antimicrobial properties. A specific study synthesized a series of substituted benzothiazole compounds showing significant antibacterial activity against various bacterial strains, indicating the potential of these compounds in developing new antimicrobial agents (Mahdi, 2015).

Corrosion Inhibition

The derivatives of 2-mercaptobenzo[d]thiazole-6-carbonitrile have been explored for their corrosion inhibition capabilities. Research into bis-mercaptobenzimidazole, a closely related compound, has shown high inhibition efficiency against carbon steel corrosion in acidic environments. Such studies demonstrate the potential application of 2-mercaptobenzo[d]thiazole-6-carbonitrile derivatives in industrial settings as effective corrosion inhibitors (Damej et al., 2021).

Biological Activities

2-Mercaptobenzo[d]thiazole-6-carbonitrile derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their structural diversity allows for the development of compounds with targeted biological effects. For example, thiazole derivatives obtained from reactions involving 2-mercaptobenzo[d]thiazole-6-carbonitrile have shown cytotoxicity against several cancer cell lines, highlighting their potential as leads in anticancer drug development (Mohareb et al., 2017).

Industrial Applications

The structural features of 2-mercaptobenzo[d]thiazole-6-carbonitrile derivatives make them valuable in industrial applications, such as vulcanization accelerators and photographic sensitizers. Their role in the chemical industry is supported by their chemical stability and reactivity, making them integral components in the synthesis of complex molecules (Chhabria et al., 2016).

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDVJQTZRUCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621773
Record name 2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptobenzo[d]thiazole-6-carbonitrile

CAS RN

315228-79-6
Record name 2-Sulfanylidene-2,3-dihydro-1,3-benzothiazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wimmer, M Parmentier, B Riss, T Kapferer, C Ye… - …, 2018 - thieme-connect.com
Substituted benzothiazoles play an important role in medicinal chemistry due to their pharmacological properties. Their 2-substituted derivatives are often prepared from 2-…
Number of citations: 4 www.thieme-connect.com

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